molecular formula C11H8F3N5O3 B2863350 5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine CAS No. 450345-08-1

5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine

Cat. No.: B2863350
CAS No.: 450345-08-1
M. Wt: 315.212
InChI Key: BRWHGDPUXCJJIA-UHFFFAOYSA-N
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Description

5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine is a chemical compound known for its unique structural features and potential applications in various scientific fields. The presence of a trifluoromethoxy group and a nitro group in its structure contributes to its distinct chemical properties and reactivity.

Scientific Research Applications

5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine using nitric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine
  • 5-nitro-N-[4-(methoxy)phenyl]pyrimidine-4,6-diamine
  • 5-nitro-N-[4-(fluoromethoxy)phenyl]pyrimidine-4,6-diamine

Uniqueness

5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-nitro-4-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5O3/c12-11(13,14)22-7-3-1-6(2-4-7)18-10-8(19(20)21)9(15)16-5-17-10/h1-5H,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWHGDPUXCJJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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